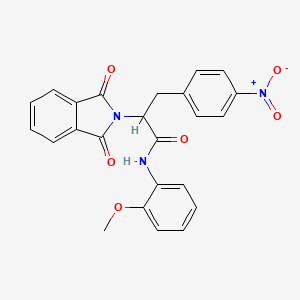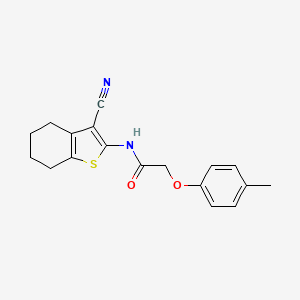![molecular formula C21H26FN3O2 B5060669 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5060669.png)
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, commonly known as Compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of obesity and type 2 diabetes. Compound 1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
Compound 1 selectively inhibits N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which is a negative regulator of insulin signaling. N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea dephosphorylates insulin receptor substrate 1 (IRS-1), which leads to decreased insulin signaling and glucose uptake in peripheral tissues. By inhibiting N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, Compound 1 increases insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased insulin signaling and glucose uptake in peripheral tissues, reduced hepatic glucose production, and increased energy expenditure. In addition, Compound 1 has been shown to reduce inflammation and improve lipid metabolism in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which makes it a useful tool for studying the role of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea in insulin signaling and glucose metabolism. In addition, Compound 1 has shown promising results in preclinical models of obesity and type 2 diabetes, which makes it a potential therapeutic agent for these diseases.
One limitation of Compound 1 is that it has not yet been tested in humans. Therefore, its safety and efficacy in humans are not yet known. In addition, the synthesis of Compound 1 is relatively complex and may not be suitable for large-scale production.
Direcciones Futuras
There are several future directions for research on Compound 1. One area of interest is the development of more potent and selective N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea inhibitors. Another area of interest is the investigation of the long-term effects of Compound 1 on glucose metabolism and insulin sensitivity. In addition, the safety and efficacy of Compound 1 in humans need to be evaluated in clinical trials. Finally, the potential use of Compound 1 as a therapeutic agent for other metabolic diseases, such as non-alcoholic fatty liver disease, should be explored.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the reaction of 4-fluorobenzylamine with 3-methoxyphenyl isocyanate to form the intermediate urea. The urea is then reacted with piperidine and formaldehyde to form Compound 1. The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied in preclinical models of obesity and type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice and rats. In addition, Compound 1 has been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated through the inhibition of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which leads to increased insulin signaling and glucose uptake in peripheral tissues.
Propiedades
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-27-20-4-2-3-19(13-20)24-21(26)23-14-16-9-11-25(12-10-16)15-17-5-7-18(22)8-6-17/h2-8,13,16H,9-12,14-15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYCFNUYPIQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(2-methoxyphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5060586.png)
![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5060598.png)
![2,2,2-trifluoro-1-{1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5060608.png)

![ethyl N-[(2-amino-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5060620.png)
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5060625.png)

![N-(3-methylphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5060642.png)
![(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5060658.png)
![N,4,6-trimethyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-pyran-5-carboxamide](/img/structure/B5060665.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5060678.png)
![1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5060686.png)

![2-{[2-(3-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5060700.png)